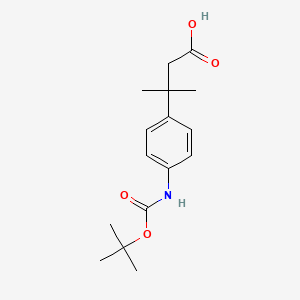

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It has been found to be an effective catalyst for amidation and esterification of carboxylic acids .

Synthesis Analysis

The synthesis of similar compounds involves the use of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides . It has also been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 337.42 . It has a melting point range of 136-138℃ and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .科学研究应用

Renin Inhibition and Peptide Synthesis

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used in the synthesis of renin inhibitory peptides. A study detailed a highly stereoselective synthesis of a related compound, which served as an intermediate for the preparation of such peptides. These peptides, containing a dipeptide isostere, were shown to be potent inhibitors of human plasma renin, suggesting their potential utility in therapeutic applications related to blood pressure regulation (Thaisrivongs et al., 1987).

Enzymatic Kinetic Resolution and Alkylation

Another study explored the diastereoselective alkylation of 3-aminobutanoic acid, which is structurally similar to 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid. The research demonstrated that enantiomerically pure 3-aminobutanoic acids could be prepared through enzymatic kinetic resolution, indicating the potential for creating enantiomerically pure derivatives of related compounds for use in chemical synthesis (Estermann & Seebach, 1988).

Biocompatible Polymer Production

In the field of material science, derivatives of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid could be utilized for the production of biocompatible polymers. A specific example is the synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from related epoxide derivatives, demonstrating the utility of such compounds in creating environmentally benign materials (Tsai et al., 2016).

安全和危害

属性

IUPAC Name |

3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKQAJYUDSBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)